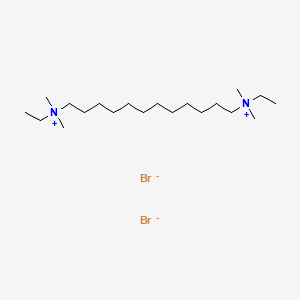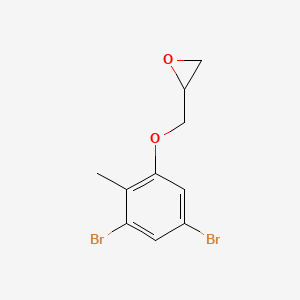
2-(4,8-Dimethylnona-3,7-dienyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,8-Dimethylnona-3,7-dienyl)pyridine is an organic compound with the molecular formula C16H23N It is characterized by a pyridine ring substituted with a 4,8-dimethylnona-3,7-dienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine typically involves the reaction of pyridine with a suitable precursor of the 4,8-dimethylnona-3,7-dienyl group. One common method is the alkylation of pyridine using 4,8-dimethylnona-3,7-dienyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2-(4,8-Dimethylnona-3,7-dienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the 4,8-dimethylnona-3,7-dienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Alkylated or acylated pyridine derivatives.
科学研究应用
2-(4,8-Dimethylnona-3,7-dienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the 4,8-dimethylnona-3,7-dienyl group can engage in hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(4,8-Dimethylnona-3,7-dienyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
2-(4,8-Dimethylnona-3,7-dienyl)isoquinoline: Contains an isoquinoline ring.
2-(4,8-Dimethylnona-3,7-dienyl)pyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
2-(4,8-Dimethylnona-3,7-dienyl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a 4,8-dimethylnona-3,7-dienyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
51082-21-4 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC 名称 |
2-[(3E)-4,8-dimethylnona-3,7-dienyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-6-9-15(3)10-7-12-16-11-4-5-13-17-16/h4-5,8,10-11,13H,6-7,9,12H2,1-3H3/b15-10+ |
InChI 键 |
ZNQSUAAJUQLBDE-XNTDXEJSSA-N |
手性 SMILES |
CC(=CCC/C(=C/CCC1=CC=CC=N1)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC1=CC=CC=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
